molecular formula C12H13NO3 B3023521 (Z)-Methyl 2-acetamido-3-phenylacrylate CAS No. 60676-51-9

(Z)-Methyl 2-acetamido-3-phenylacrylate

Katalognummer: B3023521
CAS-Nummer: 60676-51-9
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: USKHBABPFFAKJD-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Methyl 2-acetamido-3-phenylacrylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

(Z)-Methyl 2-acetamido-3-phenylacrylate has been synthesized through different techniques. For example, Cativiela, Villegas, and Nelendez (1986) described two alternative procedures for synthesizing these compounds, involving stereo-specific opening of Z-2-methyl(or phenyl)-4-|α-arylethylidene|-5(4H)-oxazolones and stereospecific homologation of methyl Z-2-acetamido (or benzamido)-3-aryl-2-propenoates (C. Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986).

Application in Metal-Catalyzed Enantioselective Reactions

Shiryaev et al. (2019) discussed the application of P*-chiral diamidophosphites in metal-catalyzed asymmetric reactions, including the Rh-catalyzed hydrogenation of this compound, demonstrating moderate to high levels of asymmetric induction in these processes (A. A. Shiryaev, K. Gavrilov, S. Zheglov, V. Gavrilov, & I. V. Chuchelkin, 2019).

Interaction with Biological Molecules

Verhoeven and Schwyzer (1972) reported the synthesis of a derivative of this compound and its interaction with hen-egg-white lysozyme. This interaction caused chemical shift changes for its acetamido and glycosidic methyl groups, similar to those observed for monosaccharide lysozyme inhibitors (J. Verhoeven & R. Schwyzer, 1972).

Supramolecular Catalysis

Van Leeuwen et al. (2011) explored a new method for creating libraries of chiral diphosphines. They synthesized supramolecular coordination compounds based on Ti, Rh, achiral ditopic ligands, and chiral diols, using these as catalysts in the asymmetric hydrogenation of this compound, achieving high enantioselectivities and yields (P. V. van Leeuwen, D. Rivillo, M. Raynal, & Z. Freixa, 2011).

Development of Novel Ligands for Catalysis

Lyubimov et al. (2006) developed novel chiral monodentate phosphite ligands for Rh-catalyzed enantioselective hydrogenation, applying these ligands in the hydrogenation of (Z)-methyl-2-acetamido-3-phenylacrylate to achieve higher enantioselectivity compared to unsubstituted analogs (S. E. Lyubimov, V. Davankov, N. M. Loim, L. N. Popova, P. Petrovskii, P. M. Valetskii, & K. Gavrilov, 2006).

Wirkmechanismus

The mechanism of action of “(Z)-Methyl 2-acetamido-3-phenylacrylate” is not specified in the available resources .

Zukünftige Richtungen

The future directions of research and applications involving “(Z)-Methyl 2-acetamido-3-phenylacrylate” are not specified in the available resources .

Eigenschaften

IUPAC Name

methyl (Z)-2-acetamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKHBABPFFAKJD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52386-78-4
Record name NSC370099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Methyl 2-acetamido-3-phenylacrylate
Reactant of Route 2
Reactant of Route 2
(Z)-Methyl 2-acetamido-3-phenylacrylate
Reactant of Route 3
Reactant of Route 3
(Z)-Methyl 2-acetamido-3-phenylacrylate
Reactant of Route 4
Reactant of Route 4
(Z)-Methyl 2-acetamido-3-phenylacrylate
Reactant of Route 5
Reactant of Route 5
(Z)-Methyl 2-acetamido-3-phenylacrylate
Reactant of Route 6
Reactant of Route 6
(Z)-Methyl 2-acetamido-3-phenylacrylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.